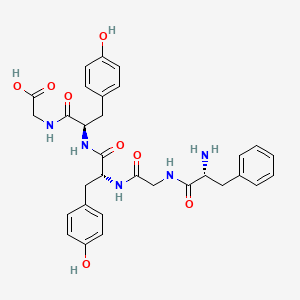
D-Phenylalanylglycyl-D-tyrosyl-D-tyrosylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Phenylalanylglycyl-D-tyrosyl-D-tyrosylglycine is a synthetic peptide composed of four amino acids: D-phenylalanine, glycine, D-tyrosine, and D-tyrosine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-Phenylalanylglycyl-D-tyrosyl-D-tyrosylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid (D-phenylalanine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid (glycine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for D-tyrosine and D-tyrosine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the desired yield and purity. Optimization of reaction conditions, such as temperature, pH, and solvent, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
D-Phenylalanylglycyl-D-tyrosyl-D-tyrosylglycine can undergo various chemical reactions, including:
Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracetic acid under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under neutral pH.
Substitution: N-hydroxysuccinimide (NHS) esters for amine group modifications.
Major Products Formed
Oxidation: Formation of dityrosine cross-links.
Reduction: Cleavage of disulfide bonds.
Substitution: Modified peptides with functional groups attached to amino acid side chains.
Applications De Recherche Scientifique
D-Phenylalanylglycyl-D-tyrosyl-D-tyrosylglycine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications in drug delivery and as a scaffold for peptide-based drugs.
Industry: Utilized in the development of biomaterials and as a component in diagnostic assays.
Mécanisme D'action
The mechanism of action of D-Phenylalanylglycyl-D-tyrosyl-D-tyrosylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- D-Phenylalanylglycyl-D-tyrosyl-D-tyrosylalanine
- D-Phenylalanylglycyl-D-tyrosyl-D-tyrosylvaline
- D-Phenylalanylglycyl-D-tyrosyl-D-tyrosylhistidine
Uniqueness
D-Phenylalanylglycyl-D-tyrosyl-D-tyrosylglycine is unique due to its specific sequence and the presence of two D-tyrosine residues, which can influence its structural and functional properties. This uniqueness makes it a valuable tool for studying peptide interactions and developing novel therapeutic agents.
Propriétés
Numéro CAS |
644997-43-3 |
|---|---|
Formule moléculaire |
C31H35N5O8 |
Poids moléculaire |
605.6 g/mol |
Nom IUPAC |
2-[[(2R)-2-[[(2R)-2-[[2-[[(2R)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C31H35N5O8/c32-24(14-19-4-2-1-3-5-19)29(42)33-17-27(39)35-26(16-21-8-12-23(38)13-9-21)31(44)36-25(30(43)34-18-28(40)41)15-20-6-10-22(37)11-7-20/h1-13,24-26,37-38H,14-18,32H2,(H,33,42)(H,34,43)(H,35,39)(H,36,44)(H,40,41)/t24-,25-,26-/m1/s1 |
Clé InChI |
QRWYDVTZDTWVDW-TWJOJJKGSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@H](C(=O)NCC(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)N[C@H](CC3=CC=C(C=C3)O)C(=O)NCC(=O)O)N |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NCC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-Chlorophenyl)methyl]-3-(4-methylphenyl)-1H-indazole](/img/structure/B15170309.png)

![2-Bromo-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine](/img/structure/B15170325.png)
![[2-[2,4-Bis(diphenylphosphanyl)-5-(2-diphenylphosphanylphenyl)phenyl]phenyl]-diphenylphosphane](/img/structure/B15170335.png)
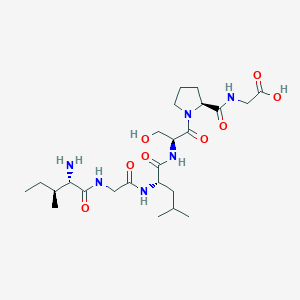
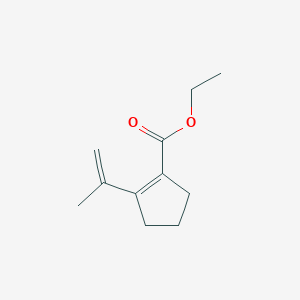
![6-(2,4-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15170349.png)
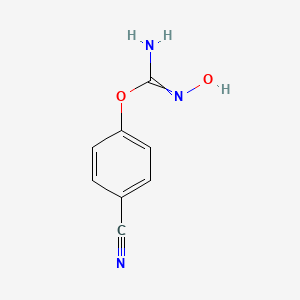

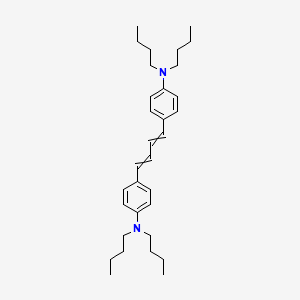
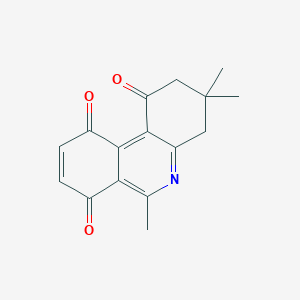
![1,1'-([1,1'-Biphenyl]-2,2'-diyl)bis(4,4-dimethylpentane-1,3-dione)](/img/structure/B15170393.png)
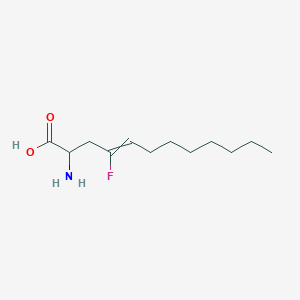
![N-(4-tert-Butylphenyl)-N'-[2-(1H-indol-2-yl)pyridin-3-yl]urea](/img/structure/B15170408.png)
